Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate
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Overview
Description
This compound is a dark yellow solid . It has a molecular formula of C21H25FN4O3S and a molecular weight of 432.51. It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of this compound resulted in a yield of 68% (0.40 g) .Molecular Structure Analysis
The molecular structure of this compound was analyzed using various techniques. The IR (KBr, cm -1) showed peaks at 3611, 1719 (C=O), 1652, 1441, 1325, 1178 . The 1 H NMR (DMSO- d6, 500 MHz) showed δ 0.83–0.90 (m, 9 H), 2.56–2.58 (m, 1 H), 4.03 (q, J =7.0 Hz, 2 H), 4.81 (s, 2 H), 5.33 (s, 2 H), 7.13–7.18 (m, 2 H), 7.29–7.37 (m, 12 H), 8.16 (s, 1 H), 10.53 (s, 1 H) . The 13 C NMR (DMSO- d6, 125 MHz) showed δ 13.8, 24.3, 25.2, 33.6, 52.6, 62.6, 115.9, 116.0, 121.5, 126.0, 127.1, 128.3, 128.8, 129.1, 129.3, 129.5, 130.0, 130.1, 130.9, 134.1, 135.2, 136.5, 156.0, 157.9, 164.5, 164.6 .Physical and Chemical Properties Analysis
The compound is a dark yellow solid with a melting point of 183–185 °C . It has a molecular weight of 432.51.Scientific Research Applications
Antagonistic Activity on Serotonin Receptors
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share a structural resemblance to the specified compound, has demonstrated significant potential in the modulation of serotonin receptors. These compounds, particularly those featuring a piperidine group, have been found to exhibit potent 5-HT2 antagonist activity. This activity is crucial for the development of treatments for psychiatric disorders, such as depression and anxiety. The discovery that certain derivatives outperform established drugs like ritanserin in 5-HT2 antagonism underscores the therapeutic potential of these molecules (Watanabe et al., 1992).
Antimicrobial Activity
Another significant area of application for compounds with similar structural features is in antimicrobial research. Derivatives of the thiazolo[3,2-b][1,2,4]triazol scaffold have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of these compounds in addressing the urgent need for new antimicrobial agents capable of combating resistant bacterial strains. The synthesis and evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, for instance, have shown promising antimicrobial activities (El‐Kazak & Ibrahim, 2013).
Tuberculosis Treatment
The exploration of thiazole-aminopiperidine hybrids represents a novel approach in the development of Mycobacterium tuberculosis inhibitors. By targeting the GyrB ATPase of Mycobacterium smegmatis, these compounds offer a new avenue for tuberculosis treatment, showcasing the potential of leveraging the structural framework of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate in the fight against infectious diseases. One study identified ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate as a compound with significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
It is known that the triazole moiety in similar compounds actively contributes to binding to the active site of enzymes .
Mode of Action
The mode of action of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-3-carboxylate involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities .
Result of Action
The formation of a c-n bond and the simultaneous proton transfer could potentially lead to significant changes at the molecular level .
Future Directions
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-7-5-9-15(22)11-13)25-10-6-8-14(12-25)20(28)29-4-2/h5,7,9,11,14,17,27H,3-4,6,8,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWKNDPUBTGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCC(C4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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